Lipophilicity Differential: XLogP3 of 4-(Naphthalen-2-yl)morpholine vs. 4-Phenylmorpholine Dictates Membrane Permeability and Distribution
The computed XLogP3 for 4-(naphthalen-2-yl)morpholine is 2.9 [1], compared with an estimated LogP of 1.36 for 4-phenylmorpholine . This difference of 1.54 log units corresponds to a ~35-fold greater predicted partition coefficient for the naphthyl analog, directly impacting passive membrane permeability, plasma protein binding, and in vivo distribution volume in pharmacokinetic applications.
| Evidence Dimension | Calculated lipophilicity (XLogP3 / estimated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 4-Phenylmorpholine, estimated LogP = 1.36 |
| Quantified Difference | Δ LogP = +1.54 (~35-fold higher partition coefficient) |
| Conditions | In silico prediction (PubChem XLogP3 vs. estimated LogP from ChemicalBook) |
Why This Matters
Higher lipophilicity makes 4-(naphthalen-2-yl)morpholine the preferred choice for applications requiring enhanced blood-brain barrier penetration or partitioning into lipid-rich environments.
- [1] PubChem. 4-(Naphthalen-2-yl)morpholine. CID 344522. XLogP3-AA: 2.9. View Source
